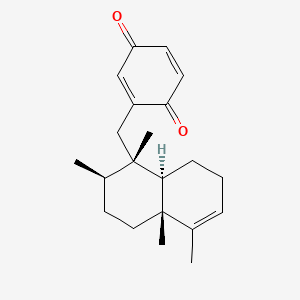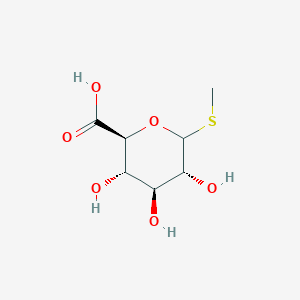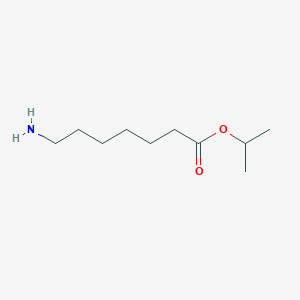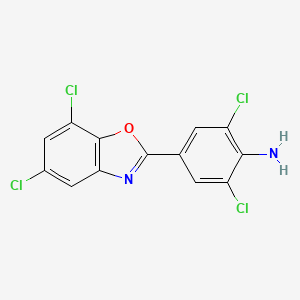
2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is an organic compound characterized by the presence of multiple chlorine atoms and a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine hydrate in ethanol under reflux conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: DDQ in combination with protic acids can oxidize aromatic donors to their corresponding cation radicals.
Reduction: Hydrazine hydrate in ethanol is commonly used for reducing nitro groups to amines.
Substitution: Friedel-Crafts acylation followed by Clemmensen reduction is a typical method for introducing alkyl groups onto the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinones, while reduction with hydrazine hydrate can yield amines.
Applications De Recherche Scientifique
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline involves its interaction with molecular targets and pathways. For instance, the compound can form radical cations in the presence of oxidizing agents like DDQ, which can then participate in various chemical transformations . The exact molecular targets and pathways depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C13H6Cl4N2O |
|---|---|
Poids moléculaire |
348.0 g/mol |
Nom IUPAC |
2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H6Cl4N2O/c14-6-3-9(17)12-10(4-6)19-13(20-12)5-1-7(15)11(18)8(16)2-5/h1-4H,18H2 |
Clé InChI |
RSTNPSSIYWQHMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N)Cl)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


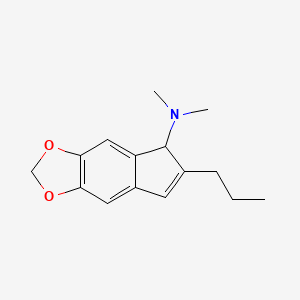
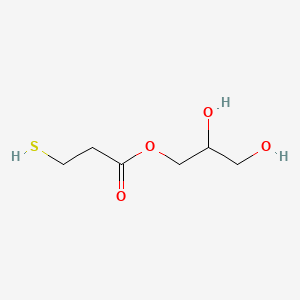
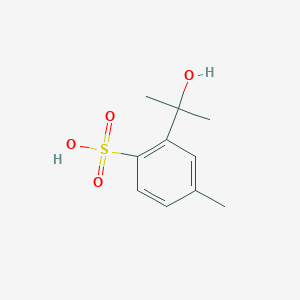

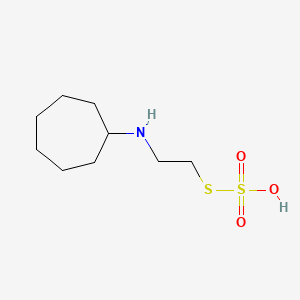
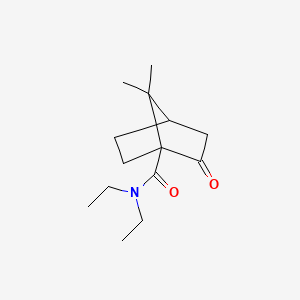
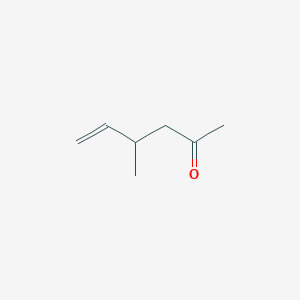
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
